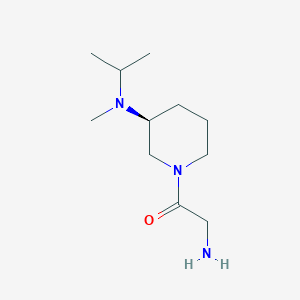

(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone

Description

(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone is a chiral tertiary amine featuring a piperidine ring substituted with an isopropyl(methyl)amino group at the 3-position and an ethanone moiety at the 1-position. The compound’s stereochemistry (S-configuration) and structural complexity make it a valuable intermediate in pharmaceutical synthesis, particularly for targeting receptors or enzymes requiring chiral recognition. Key properties include:

- Molecular Formula: C₁₂H₂₃N₃O (inferred from structural analogs in ).

- pKa: 9.63 ± 0.50 (predicted), indicating moderate basicity suitable for physiological interactions .

- Applications: Potential use as a building block in drug discovery, leveraging its piperidine scaffold and tertiary amine functionality for modulating biological activity.

Properties

IUPAC Name |

2-amino-1-[(3S)-3-[methyl(propan-2-yl)amino]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-9(2)13(3)10-5-4-6-14(8-10)11(15)7-12/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGSTDXFAATHGU-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1CCCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C)[C@H]1CCCN(C1)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone typically involves the formation of the piperidine ring followed by the introduction of the amino and ethanone groups. Common synthetic routes include:

Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent.

Mannich Reaction: This involves the condensation of formaldehyde, an amine, and a ketone to form the piperidine ring.

Industrial Production Methods

Industrial production often employs catalytic hydrogenation and other scalable methods to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in modulating biological pathways.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Scaffolds

Compound A : 2-Amino-1-[3-(benzyl-isopropyl-amino)piperidin-1-yl]ethanone

- Molecular Formula : C₁₉H₂₉N₃O ().

- Key Differences: Benzyl substitution replaces the methyl group in the isopropyl(methyl)amino moiety.

- Implications: Increased steric bulk may reduce membrane permeability compared to the target compound.

- Status : Discontinued (), suggesting synthetic or stability challenges .

Compound B : 2-Amino-1-((S)-2-((benzyl(isopropyl)amino)methyl)piperidin-1-yl)propan-1-one

- Molecular Formula : C₂₀H₃₁N₃O (CAS 1354024-23-9, ).

- Key Differences: Propan-1-one chain (vs. ethanone) and benzyl(isopropyl)amino substitution on a methyl-piperidine branch.

- Implications: Extended alkyl chain may enhance lipophilicity, affecting bioavailability.

- Purity : 97% (), indicating robust synthetic protocols .

Analogues with Alternative Heterocyclic Cores

Compound C : (S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Physicochemical and Pharmacokinetic Comparison

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight | ~237 g/mol | ~339 g/mol | ~353 g/mol | ~329 g/mol |

| pKa | 9.63 | Not reported | Not reported | Not reported |

| Ring Structure | Piperidine | Piperidine | Piperidine | Pyrrolidine |

| Substituent Bulk | Moderate (methyl) | High (benzyl) | High (benzyl) | Moderate (benzyl) |

| Synthetic Accessibility | Likely feasible | Discontinued | Available | Available |

Research Findings and Implications

- Target Compound : The predicted pKa (~9.63) suggests favorable protonation under physiological conditions, aiding interactions with acidic biological targets. The absence of aromatic substituents (unlike Compounds A and B) may reduce off-target toxicity .

- Compound C : Pyrrolidine-based analogs may offer distinct conformational profiles, useful for targeting rigid binding pockets .

Biological Activity

(S)-2-Amino-1-(3-(isopropyl(methyl)amino)piperidin-1-yl)ethanone, also known by its CAS number 1354026-29-1, is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H25N3O

- Molecular Weight : 227.35 g/mol

- CAS Number : 1354026-29-1

The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems and potential inhibition of specific enzymes. Its structural features suggest that it may act as an agonist or antagonist at certain receptor sites, particularly those involved in the central nervous system (CNS).

Pharmacological Effects

- CNS Activity : The compound has shown promise in modulating neurotransmitter activity, which may contribute to its potential use in treating neurological disorders.

- Anticancer Properties : Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. A study indicated that it exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .

- Inhibition of Enzymatic Activity : Preliminary studies have suggested that this compound may inhibit specific enzymes related to disease processes, although further research is necessary to elucidate these pathways.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound in vitro against various cancer cell lines. The results demonstrated significant cytotoxic effects, with an EC50 value indicating potent activity against targeted cells. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: CNS Effects

In a pharmacokinetic study involving animal models, the compound was administered via different routes to assess its bioavailability and CNS penetration. The findings indicated favorable pharmacokinetic properties, suggesting effective absorption and distribution within the CNS .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H25N3O |

| Molecular Weight | 227.35 g/mol |

| CAS Number | 1354026-29-1 |

| EC50 (FaDu Cells) | < x nM (specific data needed) |

Pharmacokinetic Profile

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·mL·h) |

|---|---|---|---|---|

| Oral | 10 | 33 | 0.5 | 5700 |

| Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?

Answer:

- Basic Synthesis Steps : A multi-step approach is typically employed, starting with the preparation of the piperidine core. For example, reductive amination or nucleophilic substitution may be used to introduce the isopropyl(methyl)amino group at the 3-position of piperidine. Subsequent coupling with a protected amino acid derivative (e.g., using carbodiimide chemistry) can yield the ethanone backbone. Final deprotection under acidic or basic conditions generates the free amine .

- Advanced Optimization :

- Temperature Control : Lower temperatures (0–5°C) during coupling reactions minimize racemization, preserving enantiomeric purity.

- Catalyst Screening : Chiral catalysts (e.g., BINAP-based systems) can enhance stereoselectivity.

- Yield Improvement : Use of anhydrous solvents (e.g., THF or DMF) and inert atmospheres reduces side reactions. Monitor intermediates via TLC or HPLC to isolate high-purity fractions .

Basic: What analytical techniques are suitable for characterizing the compound’s structure and purity?

Q. Advanced: How can contradictions in spectral data (e.g., NMR vs. mass spectrometry) be resolved?

Answer:

- Basic Techniques :

- NMR Spectroscopy : H and C NMR confirm the piperidine ring substitution pattern and amine/ketone functionalities.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated for : 227.1634 Da) .

- HPLC : Reverse-phase chromatography assesses purity (>95% by area normalization).

- Advanced Data Resolution :

- Deuterated Solvent Effects : Repeat NMR in or DMSO- to resolve signal splitting due to exchangeable protons (e.g., NH).

- Isotopic Pattern Analysis : MS/MS fragmentation patterns distinguish isobaric impurities.

- Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem’s InChI key) .

Basic: What safety precautions are critical when handling this compound?

Q. Advanced: How can degradation be mitigated during long-term storage or extended experimental protocols?

Answer:

- Basic Safety :

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (P261 precaution) .

- PPE : Nitrile gloves and lab coats prevent skin contact.

- Advanced Stability Management :

- Storage Conditions : Store at –20°C under argon to prevent oxidation or hydrolysis of the amine/ketone groups.

- Degradation Monitoring : Periodic HPLC checks detect decomposition products (e.g., free amine oxidation).

- Matrix Stabilization : For aqueous solutions, add antioxidants (e.g., BHT) and maintain pH 6–8 .

Basic: How can impurities arising during synthesis be identified and quantified?

Q. Advanced: What strategies address co-elution challenges in chromatographic purity assays?

Answer:

- Basic Impurity Profiling :

- LC-MS : Identifies by-products via molecular ion peaks.

- NMR Integration : Quantifies residual solvents (e.g., DMF) or unreacted intermediates.

- Advanced Chromatography :

- Gradient Optimization : Adjust mobile phase (e.g., acetonitrile:water gradients) to resolve co-eluting peaks.

- Chiral Columns : Use polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomeric impurities.

- 2D-LC : Couple two orthogonal columns (e.g., ion-exchange + reverse-phase) for complex mixtures .

Basic: What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

Q. Advanced: How can real-time degradation kinetics be modeled to predict shelf-life?

Answer:

- Basic Design :

- pH Buffers : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.

- Sampling Intervals : Collect aliquots at 0, 24, 48, and 168 hours for HPLC analysis.

- Advanced Kinetic Modeling :

- Arrhenius Equation : Relate degradation rate () to temperature to extrapolate shelf-life at 25°C.

- pH-Rate Profile : Plot log vs. pH to identify degradation mechanisms (e.g., acid-catalyzed hydrolysis).

- Multivariate Analysis : Use DOE (Design of Experiments) to assess interactions between pH, temperature, and ionic strength .

Basic: What spectroscopic methods are used to confirm the stereochemistry of the compound?

Q. Advanced: How can NOESY or ROESY NMR resolve ambiguities in spatial arrangement?

Answer:

- Basic Methods :

- Optical Rotation : Compare experimental [α] with literature values for (S)-enantiomer.

- Chiral Derivatization : React with Mosher’s acid chloride to generate diastereomers for H NMR analysis.

- Advanced NMR Techniques :

- NOESY : Detect through-space interactions between the piperidine methyl groups and the amino protons to confirm spatial proximity.

- ROESY : Differentiate slow-exchange conformers in flexible regions (e.g., piperidine chair vs. boat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.